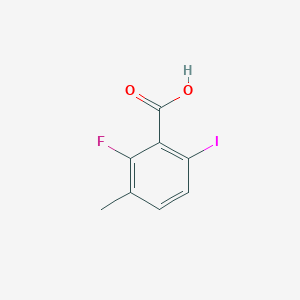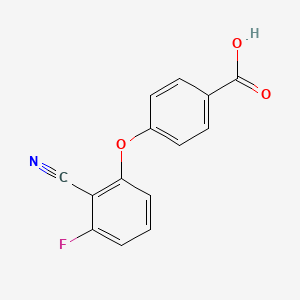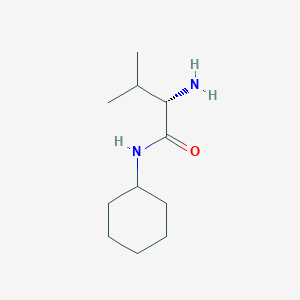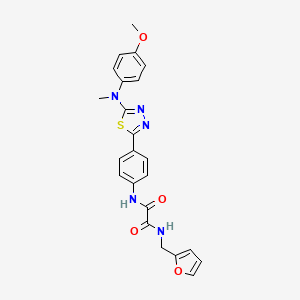
2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole is a chemical compound with a molecular formula of C17H13ClN2S. It is a heterocyclic organic compound that contains an imidazole ring and a phenyl ring. This compound is of significant interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole: has been studied for its potential as an antimicrobial agent. A related compound, 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles, demonstrated strong anti-Helicobacter pylori activity, surpassing the standard drug metronidazole . This suggests that the core structure of the compound could be effective against bacterial infections in the stomach, which are associated with conditions like chronic gastritis and peptic ulcers.
Anti-Cancer Properties
Compounds with a similar backbone structure have been explored for their anti-cancer properties. For instance, a pyrimidine- and coumarin-linked molecule containing the 2-((4-chlorobenzyl)thio) moiety was found to selectively inhibit the proliferation of HER2-positive breast cancer cells . This indicates that modifications of the this compound could lead to potent anti-cancer drugs.
Drug Resistance Management
The compound’s derivatives have shown promise in overcoming drug resistance, particularly in the treatment of H. pylori infections. The increasing resistance to antibiotics like metronidazole necessitates the development of new compounds. The 2-((4-chlorobenzyl)thio) moiety has been part of compounds that exhibit better activity profiles against resistant strains of H. pylori .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing their function and leading to a cascade of biochemical reactions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may be well-absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce changes in cellular processes, leading to effects such as inhibition of cell growth, induction of apoptosis, and modulation of immune responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQLPXZJQXSYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2888959.png)
![6-Amino-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2888961.png)


![6-Tert-butyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2888968.png)
![10-(Piperidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2888969.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2888970.png)
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2888971.png)

![1-[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2888977.png)
![[2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B2888978.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2888979.png)